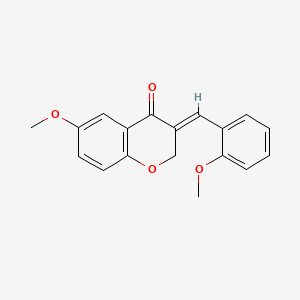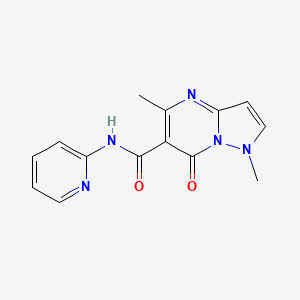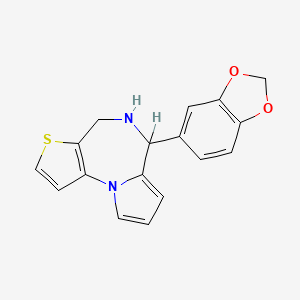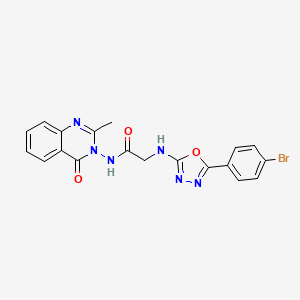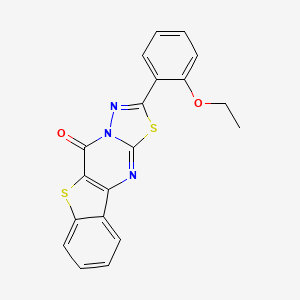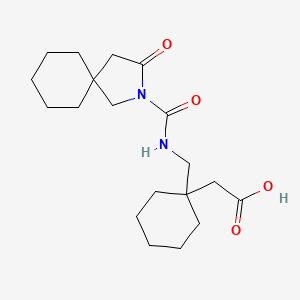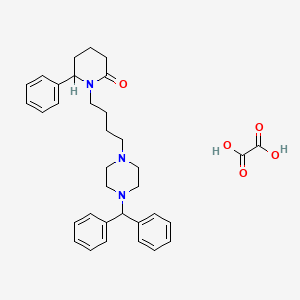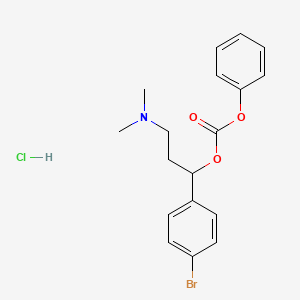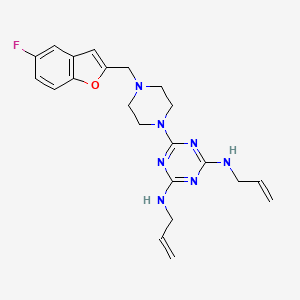
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is a complex organic compound that features a triazine ring, a benzofuran moiety, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazine ring: Starting from cyanuric chloride, allylamine is introduced under controlled conditions to form the 4,6-bis-allylamino-s-triazine intermediate.
Synthesis of the benzofuran moiety: The benzofuran ring can be synthesized via a cyclization reaction involving a suitable precursor, followed by fluorination to introduce the fluorine atom at the 5-position.
Coupling reactions: The triazine and benzofuran intermediates are then coupled with a piperazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The allylamino groups can be oxidized to form corresponding oxides.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.
Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allylamino groups might yield N-oxides, while substitution of the fluorine atom could result in various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring could facilitate binding to certain proteins, while the benzofuran moiety might interact with hydrophobic pockets in target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,6-Diamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzofuran-2-ylmethyl)piperazine
Uniqueness
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is unique due to the presence of both allylamino groups on the triazine ring and the fluorine atom on the benzofuran ring. These structural features might confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
87813-72-7 |
|---|---|
Molekularformel |
C22H26FN7O |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26FN7O/c1-3-7-24-20-26-21(25-8-4-2)28-22(27-20)30-11-9-29(10-12-30)15-18-14-16-13-17(23)5-6-19(16)31-18/h3-6,13-14H,1-2,7-12,15H2,(H2,24,25,26,27,28) |
InChI-Schlüssel |
JNMQZCSUWHRWIW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


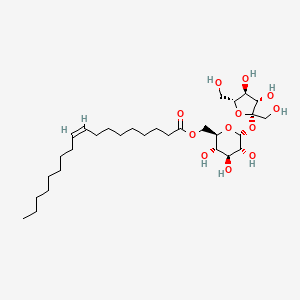
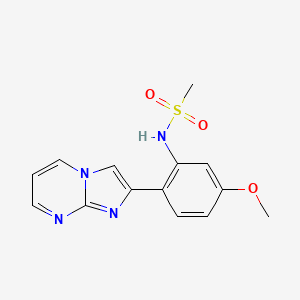
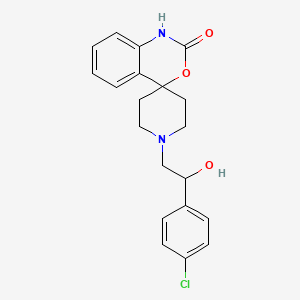
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
